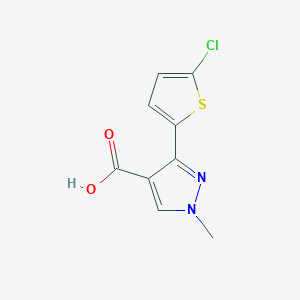
4-Chloro-7,8-dimethoxyquinazoline
Übersicht
Beschreibung
4-Chloro-7,8-dimethoxyquinazoline is a chemical compound with the linear formula C10H9ClN2O2 . It has a molecular weight of 224.65 and is a white solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-7,8-dimethoxyquinazoline is1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Chloro-7,8-dimethoxyquinazoline is a white solid . It has a molecular weight of 224.65 and its linear formula is C10H9ClN2O2 .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“4-Chloro-7,8-dimethoxyquinazoline” is a chemical compound with the CAS Number: 211320-77-3 . It has a molecular weight of 224.65 . The compound is a white solid .
Anti-Tumor Activity
A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, a compound displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
Inhibition of Colony Formation
The compound could obviously inhibit the colony formation of MGC-803 cells . This suggests that it could be used to prevent the spread of cancer cells in the body.
Inhibition of Cell Migration
The compound could inhibit the migration of MGC-803 cells . This is significant as it could potentially prevent the metastasis of cancer cells to other parts of the body.
Induction of Apoptosis
The compound could induce apoptosis of MGC-803 cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells. This property could be harnessed for the treatment of cancer.
Induction of Cell Cycle Arrest
The compound could induce cell cycle arrest at the G1-phase . This means that it could prevent the cells from dividing and growing, which is a crucial step in the progression of cancer.
Eigenschaften
IUPAC Name |
4-chloro-7,8-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPKBBLAXBUADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672168 | |
| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7,8-dimethoxyquinazoline | |
CAS RN |
211320-77-3 | |
| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol](/img/structure/B1451916.png)
![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)
![5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid](/img/structure/B1451922.png)




![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)
![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)
